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molecular formula C6H6N2O B032264 6-Aminonicotinaldehyde CAS No. 69879-22-7

6-Aminonicotinaldehyde

Cat. No. B032264
M. Wt: 122.12 g/mol
InChI Key: BMNPVMQSUPTGFD-UHFFFAOYSA-N
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Patent
US07932281B2

Procedure details

2-Amino-5-cyanopyridine (1.02 g) was dissolved in THF (40 ml) and added with Lithium aluminum hydride (637 mg) and the whole was stirred at room temperature for 2 hours. Water was added thereto to stop the reaction, and the whole was added with a saturated sodium sulfate aqueous solution and subjected to filtration through Celite. The residue obtained by concentration of the filtrate was purified through silica gel column chromatography (chloroform/methanol), thereby obtaining the subject compound (1.04 g) as a yellow solid.
Quantity
1.02 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
637 mg
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]#N)=[CH:4][N:3]=1.[H-].[Al+3].[Li+].[H-].[H-].[H-].O.S([O-])([O-])(=O)=[O:18].[Na+].[Na+]>C1COCC1>[NH2:1][C:2]1[N:3]=[CH:4][C:5]([CH:8]=[O:18])=[CH:6][CH:7]=1 |f:1.2.3.4.5.6,8.9.10|

Inputs

Step One
Name
Quantity
1.02 g
Type
reactant
Smiles
NC1=NC=C(C=C1)C#N
Name
Quantity
40 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
637 mg
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(=O)([O-])[O-].[Na+].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the whole was stirred at room temperature for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the reaction
FILTRATION
Type
FILTRATION
Details
subjected to filtration through Celite
CUSTOM
Type
CUSTOM
Details
The residue obtained by concentration of the filtrate
CUSTOM
Type
CUSTOM
Details
was purified through silica gel column chromatography (chloroform/methanol)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
NC1=CC=C(C=N1)C=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.04 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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